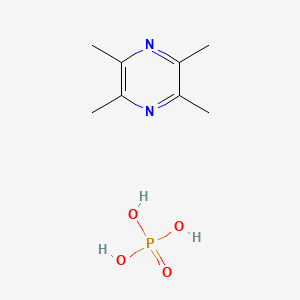

Ligustrazine phosphate

Description

Structure

2D Structure

Properties

CAS No. |

848645-86-3 |

|---|---|

Molecular Formula |

C8H15N2O4P |

Molecular Weight |

234.19 g/mol |

IUPAC Name |

phosphoric acid;2,3,5,6-tetramethylpyrazine |

InChI |

InChI=1S/C8H12N2.H3O4P/c1-5-6(2)10-8(4)7(3)9-5;1-5(2,3)4/h1-4H3;(H3,1,2,3,4) |

InChI Key |

KWWLGXNRLABSMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C)C.OP(=O)(O)O |

Origin of Product |

United States |

Pharmacological Actions and Underlying Molecular Mechanisms of Ligustrazine Phosphate

Investigation of Cellular and Molecular Targets of Ligustrazine Phosphate (B84403)

Ligustrazine phosphate exerts its effects by interacting with various cellular and molecular components, leading to a cascade of downstream events. These interactions are fundamental to its observed pharmacological actions.

Calcium Channel Modulation

One of the primary mechanisms of action for this compound involves its ability to modulate calcium channels. Specifically, it has been shown to be an inhibitor of voltage-gated L-type calcium channels. researchgate.net By blocking these channels, this compound can inhibit the influx of calcium into vascular smooth muscle cells. patsnap.com This action leads to the relaxation of these muscles, resulting in vasodilation and improved blood flow. patsnap.com

Research on rabbit ventricular myocytes has demonstrated that ligustrazine inhibits the L-type calcium current (I(Ca-L)) in a concentration-dependent manner. nih.gov At higher concentrations (10, 20, 40, and 80 μM), it significantly reduced the I(Ca-L), while a low concentration (5 μM) had no discernible effect. nih.gov This inhibition of calcium influx also leads to a suppression of calcium transients and contractility in these heart cells. nih.gov This modulation of calcium channels is a key factor in the compound's potential cardiovascular applications. patsnap.comgoogle.com

Free Radical Scavenging and Antioxidant Enzyme Modulation

This compound exhibits potent antioxidant properties, which contribute significantly to its protective effects. patsnap.comgoogle.comnih.govnih.gov The compound acts as a free radical scavenger, directly neutralizing reactive oxygen species (ROS) that can cause cellular damage. nih.govtandfonline.comfrontiersin.org This scavenging activity helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. nih.gov

In addition to direct scavenging, this compound also modulates the activity of endogenous antioxidant enzymes. patsnap.comnih.gov Studies have shown that it can upregulate the activity of key enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). google.comnih.gov In a rat model of atherosclerosis, ligustrazine treatment restored total antioxidant capacity and the activity of superoxide dismutase 1 (SOD1). tandfonline.com Furthermore, in a study on scopolamine-induced amnesia in rats, a this compound transdermal system was able to recover the activities of these antioxidant enzymes in the brain. nih.gov This dual action of scavenging free radicals and enhancing the body's own antioxidant defenses makes this compound a robust protector against oxidative damage. patsnap.comgoogle.comnih.gov A by-product of lipid peroxidation, malondialdehyde (MDA), is often used as a biomarker for oxidative stress; studies have shown that this compound can decrease MDA levels. nih.govtandfonline.com

Table 1: Effect of this compound on Oxidative Stress Markers

| Marker | Effect of this compound | Research Finding |

| Superoxide Dismutase (SOD) | Increased activity | Restored SOD1 activity in atherosclerotic rats. tandfonline.com Recovered enzyme activity in the brains of amnesic rats. nih.gov |

| Glutathione Peroxidase (GSH-Px) | Increased activity | Recovered enzyme activity in the brains of amnesic rats. nih.gov |

| Malondialdehyde (MDA) | Decreased levels | Decreased generation in atherosclerotic rats. tandfonline.com Reduced levels in the brains of amnesic rats. nih.gov |

| Reactive Oxygen Species (ROS) | Scavenged | Acts as a free radical scavenger. nih.govtandfonline.comfrontiersin.org |

Platelet Activity and Coagulation Cascade Regulation

This compound demonstrates significant anti-platelet and anti-thrombotic effects. patsnap.comechemi.comfrontiersin.org It has the ability to inhibit platelet aggregation, which is a critical step in the formation of blood clots. frontiersin.orgechemi.comechemi.comimrpress.com This inhibitory action helps to prevent the development of thrombi. echemi.com

The compound has been shown to not only resist platelet aggregation but also to disaggregate platelets that have already clumped together. echemi.com In human platelet suspensions, tetramethylpyrazine, the parent compound of this compound, dose-dependently inhibited platelet aggregation. Furthermore, this compound can modulate the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. patsnap.com These actions on platelets, combined with its vasodilatory effects, contribute to its potential in managing ischemic cerebrovascular diseases. echemi.comfrontiersin.org

Elucidation of Signaling Pathway Modulation by this compound

The pharmacological effects of this compound are also mediated through its influence on complex intracellular signaling pathways. By modulating these pathways, it can regulate fundamental cellular processes such as growth, survival, and inflammation.

Phosphatidylinositol 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin (B549165) (PI3K/AKT/mTOR) Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that governs cell proliferation, survival, and metabolism. This compound has been shown to modulate this pathway in various contexts. spandidos-publications.comnih.govmolvis.orgmdpi.comresearchgate.netnih.govnih.govmdpi.comresearchgate.net

In some models, such as lipopolysaccharide-induced neurocognitive impairment, ligustrazine has been found to activate autophagy by preventing the expression of PI3K, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR). spandidos-publications.comnih.gov This suggests an inhibitory effect on the pathway, leading to the induction of autophagy, a cellular recycling process. spandidos-publications.comnih.gov Conversely, in a model of chronic hypertensive glaucoma, ligustrazine was shown to protect retinal cells by inhibiting autophagy through the activation of the PI3K/AKT/mTOR pathway. molvis.org These seemingly contradictory findings highlight the context-dependent nature of this compound's effects on this pathway. A derivative of tetramethylpyrazine, T-006, has also been shown to exert protective effects through the regulation of PI3K/AKT-mediated pathways. mdpi.com

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Activator Protein-1 (AP-1) Pathways

The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38 MAPK, are key regulators of cellular responses to external stimuli and are involved in processes like inflammation and cell proliferation. Ligustrazine has been demonstrated to modulate these pathways. imrpress.comresearchgate.net

In human ovarian cancer cells, ligustrazine was found to reduce the expression of interleukin-8 (IL-8), a pro-inflammatory cytokine, by acting on the ERK1/2, p38, and AP-1 signaling pathways. imrpress.com This suggests that ligustrazine can inhibit the invasion and migration of cancer cells by interfering with these signaling cascades. imrpress.com Another study indicated that paeoniflorin, in a manner that may be similar to ligustrazine's actions, can block the proliferation of vascular smooth muscle cells through ROS-mediated ERK1/2 and p38 signaling pathways. cityu.edu.hk

Table 2: Signaling Pathways Modulated by this compound

| Pathway | Effect of this compound | Cellular Outcome |

| PI3K/AKT/mTOR | Modulates activity (can be inhibitory or activatory depending on the context) | Regulation of autophagy, cell survival, and proliferation. spandidos-publications.comnih.govmolvis.org |

| ERK1/2 | Inhibition | Reduced expression of pro-inflammatory cytokines. imrpress.com |

| p38 MAPK | Inhibition | Reduced expression of pro-inflammatory cytokines. imrpress.com |

| AP-1 | Inhibition | Reduced expression of pro-inflammatory cytokines. imrpress.com |

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for a host of cytokines and growth factors, playing a central role in inflammation and immune response. amegroups.orgresearchgate.net Research indicates that this compound is a significant modulator of this pathway.

Studies have demonstrated that ligustrazine can inhibit the JAK/STAT pathway, which is often activated in pathological conditions. ingentaconnect.comnih.gov For instance, in a rat model of chronic constriction injury, ligustrazine was found to effectively attenuate neuropathic pain by inhibiting the JAK/STAT3 pathway in the spinal cord. ingentaconnect.com This was evidenced by a reduction in the elevated expression of phosphorylated STAT3 (pSTAT3). ingentaconnect.com The inhibitory effect of ligustrazine was further confirmed when the administration of Interleukin-6 (IL-6), a potent activator of the JAK/STAT3 pathway, reversed the pain-alleviating effects of the compound. ingentaconnect.com

In the context of cardiovascular conditions, tetramethylpyrazine phosphate has been shown to suppress the levels of phosphorylated JAK1 (pJAK1), JAK2 (pJAK2), and STAT3 (pSTAT3) in a rat model of cardiomyocyte hypertrophy, indicating its ability to inhibit JAK-STAT signal transduction. nih.gov Furthermore, this compound demonstrates neuroprotective effects by attenuating blood-brain barrier disruption through the inhibition of the JAK/STAT signaling pathway following ischemia/reperfusion injury. researchgate.nettandfonline.com It has been shown to reduce cerebral edema and increase the expression of tight junction proteins by blocking this pathway. researchgate.net In ischemic stroke models, tetramethylpyrazine modulates microglial polarization by enhancing JAK2-STAT3 signaling while suppressing STAT1 activation. researchgate.net

Table 1: Effects of this compound on JAK/STAT Pathway Components

| Model System | Key Protein Target | Observed Effect | Reference |

| Rat Neuropathic Pain Model | pSTAT3 | Decreased Expression | ingentaconnect.com |

| Rat Cardiomyocyte Hypertrophy | pJAK1, pJAK2, pSTAT3 | Decreased Levels | nih.gov |

| Rat Ischemia/Reperfusion | JAK/STAT Pathway | Inhibition of Activation | researchgate.net |

| Ischemic Stroke Rat Model | JAK2-STAT3 | Enhanced Signaling | researchgate.net |

| Ischemic Stroke Rat Model | STAT1 | Suppressed Activation | researchgate.net |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of adipogenesis, glucose metabolism, and inflammation. This compound has been identified as an activator of the PPARγ pathway.

In hepatic stellate cells (HSCs), ligustrazine was found to activate PPARγ by promoting its translocation into the nucleus. thno.org This activation is a crucial step for ligustrazine to exert its suppressive effects on the pro-fibrogenic functions of HSCs. thno.org The involvement of PPARγ was confirmed in experiments using GW9662, a selective PPARγ inhibitor, which counteracted the inhibitory effects of ligustrazine on the expression of pro-angiogenic cytokines in these cells. thno.org

Further research highlights the protective role of ligustrazine in vascular health through this pathway. One study concluded that ligustrazine activates the PPAR-γ pathway, which in turn plays a protective role against vascular calcification. nih.gov It was shown to decrease β-GP-induced calcification in vascular smooth muscle cells (VSMCs) and reduce the expression of osteogenic differentiation markers. nih.gov A ligustrazine piperazine (B1678402) derivative has also been identified as a novel PPARγ agonist that improves cognitive deficits in mouse models of Alzheimer's disease, an effect that was nullified by the PPARγ antagonist GW9662. researchgate.net

Table 2: Modulation of the PPARγ Pathway by this compound

| Cell/Animal Model | Key Finding | Mechanism | Reference |

| Hepatic Stellate Cells (HSCs) | Suppressed pericyte functions | Increased nuclear abundance of PPARγ | thno.org |

| Vascular Smooth Muscle Cells | Protected against calcification | Activated PPARγ expression | nih.gov |

| Alzheimer's Disease Mouse Model | Improved cognitive deficits | Acted as a PPARγ agonist | researchgate.net |

Nitric Oxide Pathways and Thromboxane A2 Synthesis

This compound exerts significant influence over vascular homeostasis by modulating the balance between vasodilatory and vasoconstrictive mediators, particularly through its interaction with nitric oxide (NO) pathways and its inhibition of thromboxane A2 (TXA2) synthesis. patsnap.com

The compound has been shown to stimulate the production of NO, a potent vasodilator, in the pulmonary arteries of rats. nih.gov The underlying mechanism may involve the PI3K/Akt pathway, which plays a pivotal role in activating endothelial nitric oxide synthase (eNOS) to increase NO production. nih.gov In clinical contexts, ligustrazine injection has been noted to increase the synthesis and secretion of prostacyclin (PGI2), another vasodilator, by vascular endothelial cells. imrpress.com This action helps to regulate the critical balance between TXA2 (a vasoconstrictor and platelet aggregator) and PGI2, thereby dilating blood vessels and reducing peripheral resistance. imrpress.comspandidos-publications.com

Concurrently, this compound inhibits platelet aggregation and thrombus formation by suppressing the synthesis and release of TXA2. patsnap.comnih.gov This effect contributes to a more fluid state of the blood, reducing the risk of thromboembolic events. patsnap.com Studies have confirmed that ligustrazine effectively modulates the TXA2-PGI2 balance and elevates NO synthesis, which accounts for its inhibitory effects on glomerular injury in rat models of nephritis. nih.gov

Advanced Glycation End Products/Receptor for Advanced Glycation End Products (AGEs-RAGE) Pathway

The interaction between advanced glycation end products (AGEs) and their receptor (RAGE) is a key pathogenic mechanism in various diseases, including diabetes, aging, and inflammation-related disorders. explorationpub.compurdue.edu This pathway triggers oxidative stress and inflammatory responses.

Bcl-2 Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process, with the B-cell lymphoma-2 (Bcl-2) family of proteins playing a central role as either pro-apoptotic (e.g., Bax, Bad) or anti-apoptotic (e.g., Bcl-2) regulators. This compound has been shown to modulate this pathway, with its effects being context-dependent.

In the treatment of certain diseases, ligustrazine can promote apoptosis. For example, in ectopic endometrial tissue, ligustrazine may activate apoptosis through the Bcl-2 signaling pathway by decreasing the expression of the anti-apoptotic factor Bcl-2 while increasing the expression of pro-apoptotic factors like Bax and Bad. imrpress.com This action is coupled with an increase in the expression of caspase-3 and caspase-9, which are executioner and initiator caspases, respectively. imrpress.com Similarly, in colorectal cancer cells, ligustrazine was found to dose-dependently increase the levels of p53 and Bax and decrease the level of Bcl-2, thereby promoting apoptosis via a p53-dependent mitochondrial pathway. amegroups.orgamegroups.cn

Conversely, in neuroprotective contexts, ligustrazine exhibits anti-apoptotic effects. It has been shown to prevent apoptosis in neurons by modulating the Bax/Bcl-2 ratio and inhibiting caspase-3. springermedizin.denih.govnih.gov Studies on PC12 cells and in rats with vascular dementia demonstrated that ligustrazine suppresses neuron apoptosis by decreasing the apoptosis-related Bax/Bcl-2 protein ratio and reducing cleaved caspase-3 levels. nih.gov

Table 3: Regulation of Bcl-2 Family Proteins by this compound

| Cell Type / Model | Bcl-2 (Anti-apoptotic) | Bax (Pro-apoptotic) | Caspase-3/9 | Outcome | Reference |

| Ectopic Endometrial Cells | Decreased | Increased | Increased | Apoptosis Induction | imrpress.com |

| Colorectal Cancer Cells | Decreased | Increased | Increased | Apoptosis Induction | amegroups.orgamegroups.cn |

| Neurons / Vascular Dementia Rat | Increased | Decreased | Decreased | Apoptosis Suppression | nih.gov |

| PC12 Cells (OGD) | Increased | Decreased | Decreased | Apoptosis Suppression | springermedizin.denih.govnih.gov |

Analysis of Inflammatory Mediator and Enzymatic Regulation by this compound

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8)

A cornerstone of this compound's pharmacological activity is its potent anti-inflammatory effect, which is largely achieved by modulating the expression and release of various inflammatory mediators, particularly pro-inflammatory cytokines.

Numerous studies have consistently reported that this compound downregulates the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). patsnap.comnih.gov In animal models of heart failure, tetramethylpyrazine phosphate tablets were found to decrease the levels of TNF-α and IL-6. nih.gov In a rat model of neuropathic pain, ligustrazine reversed the injury-induced elevation of TNF-α, IL-1β, and IL-2. ingentaconnect.com Similarly, in patients with ischemic cerebrovascular disease, treatment involving this compound led to a significant reduction in serum levels of TNF-α. springermedizin.denih.gov

The compound's regulatory effects extend to other cytokines as well. In the context of endometriosis, ligustrazine was shown to inhibit the production of TNF-α, IL-1β, and IL-6 in human endometrial stromal cells. nih.gov Furthermore, it can reduce the expression of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils, through signaling pathways involving ERK1/2 and p38. imrpress.com This broad-spectrum inhibition of pro-inflammatory cytokine production underscores its significant anti-inflammatory properties across a range of pathological conditions. patsnap.comijpsonline.com

Table 4: Interactive Data on Cytokine Modulation by this compound

| Cytokine | Condition / Model | Effect | Reference |

| TNF-α | Ischemic Cerebrovascular Disease | Decreased Serum Levels | springermedizin.denih.gov |

| TNF-α | Heart Failure Rat Model | Decreased Levels | nih.gov |

| TNF-α | Neuropathic Pain Rat Model | Decreased Expression | ingentaconnect.com |

| TNF-α | Endometriosis (HESCs) | Inhibited Production | nih.gov |

| IL-1β | Neuropathic Pain Rat Model | Decreased Expression | ingentaconnect.com |

| IL-1β | Endometriosis (HESCs) | Inhibited Production | nih.gov |

| IL-1β | Platelet-Mediated Inflammation | Reduced Release | nih.gov |

| IL-6 | Heart Failure Rat Model | Decreased Levels | nih.gov |

| IL-6 | Endometriosis (HESCs) | Inhibited Production | nih.gov |

| IL-6 | Ischemic Stroke Rat Model | Downregulated Expression | researchgate.net |

| IL-8 | Human Ovarian Cancer Cells | Reduced Expression | imrpress.com |

Regulation of Anti-inflammatory Cytokines

This compound demonstrates significant anti-inflammatory properties by modulating the cytokine network. Its mechanism involves a dual action of downregulating pro-inflammatory cytokines while upregulating anti-inflammatory cytokines. patsnap.com Studies have shown that this compound can suppress the overexpression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). patsnap.comingentaconnect.com This reduction in pro-inflammatory mediators is a key aspect of its therapeutic potential in inflammatory conditions. patsnap.comnih.govspringermedizin.de For instance, in the context of ischemic cerebrovascular disease, this compound has been observed to significantly reduce levels of TNF-α. nih.govspringermedizin.de By inhibiting the production of these key pro-inflammatory molecules, which are often elevated in conditions like ischemic stroke and neuropathic pain, this compound helps to alleviate the inflammatory response and subsequent tissue damage. ingentaconnect.comnih.govspringermedizin.de

Matrix Metalloproteinase (MMP) Expression Regulation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). nih.govnih.gov An imbalance in the expression of MMPs and their endogenous inhibitors (TIMPs) is implicated in various pathological processes, including tumor invasion and tissue damage during ischemia. imrpress.com Ligustrazine has been shown to modulate the expression of several MMPs, thereby influencing tissue remodeling and cell migration.

Research indicates that Ligustrazine can inhibit the expression of MMP-2 and MMP-9. imrpress.com In studies related to endometriosis, the expression of MMP-2 and MMP-9 was found to be positively correlated with the size of ectopic endometrial tissue, and Ligustrazine effectively inhibited their expression both in vivo and in vitro. imrpress.com Furthermore, Ligustrazine can upregulate the expression of TIMP-1, a natural inhibitor of MMPs, which further contributes to its ability to inhibit invasion and metastasis. imrpress.com In the context of cerebral ischemia/reperfusion injury, treatment with Ligustrazine (TMP) reduced the expression and activity of MMPs, which are responsible for the degradation of tight junction proteins in the blood-brain barrier. nih.gov Specifically, it has been shown to reduce MMP-9 levels, contributing to its protective effects against cerebral ischemia-reperfusion injury. researchgate.net

Examination of Gene Expression and Protein Expression Alterations Induced by this compound

This compound induces significant changes in the expression of genes and proteins that are central to fundamental cellular pathways, including apoptosis, cell adhesion and migration, and physiological barrier function.

Apoptosis-Related Protein Expression (e.g., Caspase-3, Bax, Bad, Bcl-2)

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of specific proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bcl-2 associated X protein, Bax, and Bcl-2 associated death promoter, Bad), is central to the intrinsic pathway of apoptosis. mdpi.comfrontiersin.org Ligustrazine has been demonstrated to modulate the expression of these key apoptosis regulators.

In models of vascular dementia and oxygen-glucose deprivation, Ligustrazine was found to suppress neuron apoptosis by decreasing the Bax/Bcl-2 ratio and downregulating cleaved caspase-3, the final executioner caspase in the apoptotic cascade. nih.govscispace.com In a rat model of endometriosis, Ligustrazine treatment resulted in decreased expression of the anti-apoptotic factor Bcl-2 and increased expression of the pro-apoptotic factors Bax and Bad. imrpress.com This shift in the balance between pro- and anti-apoptotic proteins was accompanied by an increase in the expression of caspase-3 and caspase-9, ultimately promoting the apoptosis of ectopic endometrial cells. imrpress.com This demonstrates that Ligustrazine can trigger apoptosis in pathological cells by altering the expression profile of key regulatory proteins.

| Protein | Family/Function | Effect of this compound | Observed Context | Reference |

|---|---|---|---|---|

| Caspase-3 | Executioner Caspase | Downregulated (cleaved form) / Upregulated | Vascular Dementia / Endometriosis | imrpress.comnih.gov |

| Bax | Pro-apoptotic Bcl-2 Family | Upregulated | Endometriosis | imrpress.com |

| Bad | Pro-apoptotic Bcl-2 Family | Upregulated | Endometriosis | imrpress.com |

| Bcl-2 | Anti-apoptotic Bcl-2 Family | Downregulated | Endometriosis | imrpress.com |

| Bax/Bcl-2 Ratio | Apoptotic Index | Decreased | Vascular Dementia | nih.govscispace.com |

Adhesion and Migration Molecule Expression (e.g., E-cadherin, MMP-9)

Cell adhesion molecules are critical for maintaining tissue architecture and regulating cell migration. E-cadherin is a key component of adherens junctions, and its loss is often associated with increased cell migration and invasion, a hallmark of cancer metastasis. nih.gov Ligustrazine can influence the expression of E-cadherin and MMP-9 to inhibit cell migration.

In studies involving human ovarian cancer cells, Ligustrazine was shown to inhibit cell invasion and migration induced by Interleukin-8 (IL-8). imrpress.com This effect was linked to an increase in E-cadherin expression and a simultaneous decrease in MMP-9 expression. imrpress.com The inverse relationship between E-cadherin and MMP-9 is a known factor in tumor progression, where MMP-9 can contribute to the degradation of E-cadherin. nih.gov By modulating this balance, Ligustrazine reinforces cell-cell adhesion and reduces the invasive potential of cancer cells. imrpress.com

| Protein | Function | Effect of this compound | Observed Context | Reference |

|---|---|---|---|---|

| E-cadherin | Adhesion Molecule | Upregulated | Ovarian Cancer Cells | imrpress.com |

| MMP-9 | Matrix Metalloproteinase | Downregulated | Ovarian Cancer Cells, Cerebral Ischemia | imrpress.comresearchgate.net |

Blood-Brain Barrier (BBB) Integrity Proteins (e.g., Claudin-5)

The blood-brain barrier (BBB) is a highly selective barrier formed by endothelial cells, which are sealed by tight junctions (TJs). nih.gov Claudins, particularly Claudin-5, are the most critical TJ proteins for maintaining BBB integrity and regulating paracellular permeability. nih.govresearchgate.net Disruption of these proteins leads to increased BBB permeability, a common event in neurological conditions like ischemic stroke.

Ligustrazine (as tetramethylpyrazine) has been shown to protect the integrity of the BBB in rat models of focal cerebral ischemia and reperfusion. nih.gov Treatment with Ligustrazine significantly decreased BBB permeability and, crucially, prevented the degradation and impairment of tight junction proteins, including Claudin-5 and occludin. nih.govnih.gov By preserving the expression of Claudin-5, Ligustrazine helps to maintain the structural and functional integrity of the BBB, thereby reducing brain edema and neuronal damage following ischemic injury. nih.govresearchgate.net

Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Related Profibrotic Cytokines (e.g., VEGF, CTGF)

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator that is activated under low oxygen conditions (hypoxia) and plays a key role in processes like angiogenesis and fibrosis. frontiersin.orgoncotarget.com HIF-1α drives the expression of numerous target genes, including profibrotic and angiogenic cytokines like Vascular Endothelial Growth Factor (VEGF) and Connective Tissue Growth Factor (CTGF). oncotarget.comnih.gov

In the context of postoperative peritoneal adhesion, a process involving hypoxia and fibrosis, Ligustrazine has been found to significantly suppress the functions of peritoneal mesothelial cells induced by hypoxia. nih.gov It achieves this by restricting the production of profibrotic cytokines, including VEGF and CTGF. nih.gov The underlying mechanism involves the downregulation of HIF-1α expression. nih.gov By inhibiting the HIF-1α pathway, Ligustrazine effectively reduces the expression of downstream profibrotic mediators, thereby preventing the excessive extracellular matrix deposition and tissue remodeling that characterize fibrosis. oncotarget.comnih.gov

| Protein/Factor | Function | Effect of this compound | Observed Context | Reference |

|---|---|---|---|---|

| HIF-1α | Transcription Factor (Hypoxia Response) | Downregulated | Peritoneal Adhesion Model | nih.gov |

| VEGF | Profibrotic/Angiogenic Cytokine | Downregulated | Peritoneal Adhesion Model | nih.gov |

| CTGF | Profibrotic Cytokine | Downregulated | Peritoneal Adhesion Model | nih.gov |

Autophagy Marker Expression (e.g., LC3 II/I, Beclin1, P62)

This compound, also known as tetramethylpyrazine phosphate (TMPP), has been shown in various studies to modulate the expression of key autophagy-related proteins, including the microtubule-associated protein light chain 3 (LC3), Beclin1, and the sequestosome 1 (p62/SQSTM1). The modulation of these markers often indicates a regulatory role of this compound in the autophagic process, which is crucial for cellular homeostasis and response to stress.

The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation. An increased LC3-II/I ratio is generally considered an indicator of enhanced autophagy. Research indicates that this compound can influence this ratio in different pathological models. For instance, in a rat model of global cerebral ischemia-reperfusion, treatment with TMPP, alone or in combination with borneol, led to an increased expression of the LC3-II/I ratio in the hypothalamus, suggesting an induction of protective autophagy. nih.gov Similarly, in a model of lipopolysaccharide-induced neurocognitive impairment, ligustrazine hydrochloride was found to significantly increase the LC3-II/I expression in the brain of rats. nih.gov In models of acute kidney injury, ligustrazine treatment was shown to recover impaired autophagy by significantly increasing the LC3A/B-II/I ratio. nih.gov

However, the effect of ligustrazine on the LC3-II/I ratio can be context-dependent. In a study on retinal ganglion cells with ischemia/reperfusion injury, ligustrazine was found to significantly downregulate the increased LC3II/I expression caused by the injury. tandfonline.comnih.gov This suggests that ligustrazine may act to normalize autophagy levels, inhibiting excessive autophagy in certain conditions. tandfonline.comnih.gov Another study on chronic hypertensive glaucoma in rats also reported that ligustrazine reversed the increased levels of LC3B-I and -II seen in the retinas of operated rats. molvis.org

Beclin1 is a key protein in the initiation of autophagy, forming a complex that is essential for the nucleation of the autophagosome. Several studies have demonstrated that this compound can upregulate the expression of Beclin1. In a study involving rats with ethanol-induced gastric ulcers, ligustrazine administration significantly increased the expression of Beclin1. nih.gov In another study, a ligustrazine piperazine derivative was found to increase the LC3-II/LC3-I ratio, which is indicative of autophagy induction. researchgate.netnih.gov In contrast, some studies have shown a downregulation of Beclin1 by ligustrazine. For example, in retinal ganglion cells subjected to ischemia/reperfusion injury, where Beclin1 expression was initially elevated, treatment with ligustrazine led to a significant decrease in its levels. tandfonline.comnih.gov

The protein p62, also known as sequestosome 1 (SQSTM1), is a selective autophagy receptor that recognizes and delivers ubiquitinated cargo to the autophagosome for degradation. plos.orgnih.gov Therefore, a decrease in p62 levels is often associated with an active autophagic flux. Research has shown that ligustrazine can modulate p62 expression. In a study on lipopolysaccharide-induced neurocognitive impairment, ligustrazine hydrochloride treatment led to a reduction in the elevated p62 expression in the brains of rats, suggesting an enhancement of autophagic clearance. nih.gov Similarly, a ligustrazine piperazine derivative was observed to decrease SQSTM1/p62 levels in a mouse model of Alzheimer's disease. researchgate.netnih.gov Conversely, in a model of retinal ischemia/reperfusion injury, where p62 levels were increased, ligustrazine treatment significantly downregulated p62 expression, again indicating a restoration of autophagic flux. tandfonline.comnih.gov

The following tables summarize the observed effects of this compound on the expression of these key autophagy markers in various experimental models.

Table 1: Effect of this compound on LC3 II/I Ratio

| Experimental Model | Observed Effect | Reference |

| Global Cerebral Ischemia-Reperfusion (Rat Hypothalamus) | Increased | nih.gov |

| Lipopolysaccharide-Induced Neurocognitive Impairment (Rat Brain) | Increased | nih.gov |

| Acute Kidney Injury (In Vitro) | Increased | nih.gov |

| Retinal Ischemia/Reperfusion Injury (In Vitro) | Decreased (Normalized) | tandfonline.comnih.gov |

| Chronic Hypertensive Glaucoma (Rat Retina) | Decreased (Normalized) | molvis.org |

| Alzheimer's Disease Model (In Vivo & In Vitro) | Increased | researchgate.netnih.gov |

Table 2: Effect of this compound on Beclin1 Expression

| Experimental Model | Observed Effect | Reference |

|---|---|---|

| Ethanol-Induced Gastric Ulcer (Rat) | Increased | nih.gov |

| Retinal Ischemia/Reperfusion Injury (In Vitro) | Decreased (Normalized) | tandfonline.comnih.gov |

| Global Cerebral Ischemia-Reperfusion (Rat Hippocampus) | Targeted by TMPP | citexs.com |

Table 3: Effect of this compound on P62/SQSTM1 Expression

| Experimental Model | Observed Effect | Reference |

|---|---|---|

| Lipopolysaccharide-Induced Neurocognitive Impairment (Rat Brain) | Decreased | nih.gov |

| Alzheimer's Disease Model (In Vivo & In Vitro) | Decreased | researchgate.netnih.gov |

| Retinal Ischemia/Reperfusion Injury (In Vitro) | Decreased (Normalized) | tandfonline.comnih.gov |

Preclinical Pharmacological Investigations of Ligustrazine Phosphate Efficacy

In Vitro Biological Efficacy Assessments

In vitro studies form the cornerstone of understanding the cellular and molecular mechanisms through which a compound exerts its therapeutic effects. For ligustrazine phosphate (B84403), a synthesized active component derived from the traditional medicinal herb Ligusticum chuanxiong, a substantial body of evidence from cell-based assays has elucidated its pharmacological activities. patsnap.commdpi.com These investigations have explored its impact on cell health, inflammation, oxidative stress, and cancer progression-related processes.

The effect of ligustrazine on cell viability and proliferation has been evaluated across various cell types, demonstrating context-dependent outcomes. In cancer cell lines, ligustrazine consistently exhibits anti-proliferative effects.

In studies involving ovarian cancer, ligustrazine (LSZ) was found to inhibit the viability and proliferation of SK-OV-3 and OVCAR-3 cells in a dose-dependent manner. nih.govresearchgate.netnih.gov While one study noted no significant effect on viability after 24 hours, extending the treatment time to 48 hours revealed a dose-dependent decrease in cell viability. nih.gov Similarly, research on colorectal cancer (CRC) cells (SW480 and CT26) showed that ligustrazine inhibited proliferation in a manner dependent on both dose and time, with IC50 values of 31.08±3.78 µM in SW480 cells and 32.16±5.74 µM in CT26 cells after 24 hours. amegroups.orgamegroups.cn In human lung cancer A549 cells, ligustrazine also demonstrated a dose-dependent inhibition of proliferation, with significant cytotoxicity observed at concentrations above 8 mg/mL. amegroups.orgnih.gov Furthermore, ligustrazine has been shown to suppress the proliferation of vascular smooth muscle cells (VSMCs) stimulated by platelet-derived growth factor (PDGF)-BB. spandidos-publications.com

Conversely, in non-cancerous cells under stress conditions, ligustrazine can have a protective effect. In a model of retinal ischemia/reperfusion (I/R) injury using RGC-5 retinal ganglion cells, low-concentration ligustrazine significantly enhanced cell viability. nih.gov However, in normal kidney epithelial NRK-52E cells, the pro-viability effect of ligustrazine was dependent on other cellular processes, as its benefit was reduced when autophagy was inhibited. spandidos-publications.com

Table 1: Effects of Ligustrazine on Cell Viability and Proliferation

| Cell Line | Cell Type | Effect | Key Findings | Citations |

|---|---|---|---|---|

| SK-OV-3, OVCAR-3 | Human Ovarian Cancer | Inhibition | Inhibited viability and proliferation in a dose-dependent manner. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| SW480, CT26 | Colorectal Cancer | Inhibition | Inhibited proliferation in a dose- and time-dependent manner. amegroups.orgamegroups.cn | amegroups.orgamegroups.cn |

| A549 | Human Lung Cancer | Inhibition | Showed dose-dependent inhibition of proliferation. amegroups.orgnih.gov | amegroups.orgnih.gov |

| RGC-5 | Retinal Ganglion Cells | Enhancement | Low concentrations enhanced cell viability after I/R injury. nih.gov | nih.gov |

Ligustrazine has been shown to modulate programmed cell death pathways, including apoptosis and autophagy, which are critical in both cancer therapy and tissue protection.

In cancer cells, ligustrazine is a potent inducer of apoptosis. In A549 lung cancer cells, ligustrazine administration led to an increased rate of apoptosis that correlated with the drug concentration. amegroups.orgnih.gov The mechanism was identified as the activation of the death receptor pathway, evidenced by the upregulation of Fas and Fas-L at both the gene and protein levels, and the subsequent activation of caspase 8 and caspase 3. nih.gov Similarly, in colorectal cancer cells, ligustrazine was found to induce apoptosis through a p53-dependent mitochondrial pathway. amegroups.org

The role of ligustrazine in autophagy is complex and appears to be cell-type specific. In a study on acute kidney injury using NRK-52E cells, the protective, anti-inflammatory, and pro-viability effects of ligustrazine were found to be dependent on its ability to induce autophagy. spandidos-publications.com Research has also noted that ligustrazine can promote autophagy in salvaged cardiomyocytes. researchgate.net In contrast, in a model of retinal I/R injury, low-concentration ligustrazine exerted a protective effect by suppressing both apoptosis and autophagy in retinal ganglion cells. nih.gov This suggests that ligustrazine can either induce or inhibit autophagy and apoptosis to confer therapeutic benefits depending on the pathological context. nih.govresearchgate.net

Table 2: Modulation of Apoptosis and Autophagy by Ligustrazine

| Cell Line | Cellular Process | Effect | Molecular Mechanism/Markers | Citations |

|---|---|---|---|---|

| A549 | Apoptosis | Induction | Upregulation of Fas, Fas-L; Activation of caspase 8 and caspase 3. nih.gov | amegroups.orgnih.gov |

| SW480, CT26 | Apoptosis | Induction | Mediated by p53-dependent mitochondrial pathway. amegroups.org | amegroups.org |

| NRK-52E | Autophagy | Induction | Anti-inflammatory effects were dependent on autophagy induction. spandidos-publications.com | spandidos-publications.com |

| RGC-5 | Apoptosis & Autophagy | Suppression | Protective effect in I/R injury model linked to inhibition of cell death. nih.gov | nih.gov |

A key pharmacological action of ligustrazine is its potent anti-inflammatory activity, which has been demonstrated in various cell culture models. Studies have shown it can suppress the production of key pro-inflammatory cytokines. spandidos-publications.comnih.gov

In a model of endometriosis using human endometrial stromal cells (HESCs), ligustrazine inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govtandfonline.com This effect was mediated through the STAT3/IGF2BP1/RELA signaling axis. nih.gov Further investigation revealed that ligustrazine's anti-inflammatory effect was diminished when STAT3 was overexpressed, confirming the pathway's importance. tandfonline.com

In a model of kidney injury, ligustrazine treatment inhibited the production of TNF-α, IL-6, and monocyte chemoattractant protein-1 (MCP-1) in NRK-52E cells. spandidos-publications.com This anti-inflammatory action was linked to the induction of autophagy. spandidos-publications.com Additionally, in the context of ovarian cancer, ligustrazine has been shown to reduce the expression of IL-8, which plays a role in tumor cell invasion and migration. imrpress.com This broad-spectrum inhibition of inflammatory mediators highlights its potential for treating various inflammatory conditions. patsnap.comnih.gov

Ligustrazine phosphate demonstrates significant antioxidant properties by scavenging free radicals and enhancing endogenous antioxidant defenses. patsnap.com The antioxidant capacity of ligustrazine has been evaluated using several standard in vitro assays.

Methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay are commonly used to quantify antioxidant activity. mdpi.com In this assay, antioxidants donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com Other relevant assays include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging test, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. semanticscholar.org

Studies have shown that ligustrazine can effectively scavenge hydrogen peroxide (H₂O₂) and reduce levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative stress. mdpi.comnih.gov By upregulating antioxidant enzymes and neutralizing reactive oxygen species (ROS), this compound helps protect cells from oxidative damage, a mechanism particularly relevant in neurodegenerative and cardiovascular diseases. patsnap.comnih.govnih.gov

The protective effects of ligustrazine on the vascular endothelium are critical to its therapeutic applications in cardiovascular and cerebrovascular diseases. nih.gov In vitro studies have confirmed its ability to protect endothelial cells and maintain the integrity of endothelial barriers.

In a model of blood-brain barrier (BBB) impairment using b.End3 endothelial cells, ligustrazine demonstrated a protective effect against oxygen-glucose deprivation (OGD). nih.gov Treatment with ligustrazine resulted in elevated levels of the tight junction proteins occludin and ZO-1, which are essential for maintaining BBB integrity. nih.gov This protective mechanism was linked to the downregulation of miR-297c-5p. nih.gov

Furthermore, ligustrazine has been shown to protect against endothelial dysfunction by mitigating oxidative damage and mitochondrial dysfunction. mdpi.com It also plays a role in regulating vascular tone by influencing the proliferation and migration of vascular smooth muscle cells (VSMCs) and modulating the production of nitric oxide (NO), a key signaling molecule in the vascular system. spandidos-publications.com

Ligustrazine has been shown to inhibit key processes in cancer metastasis, namely cell migration and invasion, particularly in ovarian cancer models. These effects are typically evaluated using wound healing (scratch) assays and transwell invasion assays. researchgate.netresearchgate.net

In studies using the human ovarian cancer cell lines SK-OV-3 and OVCAR-3, ligustrazine inhibited cell migration and invasion in a dose-dependent manner. nih.govnih.govresearchgate.net This anti-metastatic effect was associated with the regulation of microRNA-211 (miR-211). nih.gov Knockdown of miR-211 was found to partially reverse the inhibitory effects of ligustrazine, confirming its role in the compound's mechanism of action. nih.govnih.gov

The inhibition of migration and invasion is also linked to the regulation of proteins involved in the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. nih.govresearchgate.net Another study showed that ligustrazine's inhibition of IL-8 expression in SKOV3 cells led to decreased expression of MMP-9 (an enzyme that degrades the extracellular matrix) and increased expression of E-cadherin (an adhesion molecule), thereby suppressing the cells' invasive potential. imrpress.com

Table 3: Effects of Ligustrazine on Ovarian Cancer Cell Migration and Invasion

| Cell Line | Assay | Effect | Key Findings | Citations |

|---|---|---|---|---|

| SK-OV-3, OVCAR-3 | Wound Healing, Transwell | Inhibition | Dose-dependently inhibited migration and invasion. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| SK-OV-3 | Transwell, Western Blot | Inhibition | Effect mediated by upregulation of miR-211 and regulation of EMT proteins. nih.gov | nih.gov |

Smooth Muscle Cell Regulation

This compound and its parent compound, ligustrazine (also known as tetramethylpyrazine), have been shown to exert significant regulatory effects on vascular smooth muscle cells (VSMCs), which are crucial in the development of various vascular diseases. spandidos-publications.comnih.gov The abnormal proliferation and migration of VSMCs are key events in the thickening of the aorta's intimal layer, contributing to conditions like arteriosclerosis. spandidos-publications.comnih.gov Preclinical investigations reveal that this compound's therapeutic potential is partly attributable to its ability to modulate VSMC behavior through several mechanisms.

One of the primary functions identified is the inhibition of calcium influx into vascular smooth muscle cells, which leads to vasodilation and improved blood flow. patsnap.comontosight.ai This mechanism is fundamental to its application in cardiovascular and cerebrovascular conditions. patsnap.comontosight.ai

Further studies using platelet-derived growth factor (PDGF-BB), a potent stimulator of VSMC proliferation and migration, have elucidated more specific pathways. Research demonstrated that ligustrazine significantly inhibits PDGF-BB-stimulated VSMC proliferation. spandidos-publications.comnih.gov It effectively reverses the dedifferentiation of VSMCs from a quiescent, contractile state to a proliferative phenotype. spandidos-publications.comnih.gov This inhibitory action is linked to the interruption of key signaling pathways and the regulation of cell cycle proteins. Mechanistic studies indicate that ligustrazine suppresses the activation of the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are induced by PDGF-BB. spandidos-publications.comnih.gov Additionally, ligustrazine has been found to inhibit the PI3K/AKT signaling pathway, which is involved in the proliferation and inflammation of pulmonary artery smooth muscle cells (PASMCs). worldscientific.comnih.gov

The compound's influence extends to cell cycle progression. Treatment with ligustrazine has been shown to suppress the upregulation of cell cycle-associated proteins, including cyclin D1, cyclin E, CDK2, and CDK4, which are stimulated by PDGF-BB. spandidos-publications.com A newly synthesized ligustrazine stilbene (B7821643) derivative was also found to delay cell cycle progression, accompanied by a decreased expression of cyclin D1 and CDK4. nih.gov

In high-glucose environments, which can induce VSMC injury, tetramethylpyrazine has been shown to attenuate cell proliferation and inhibit migration. nih.gov This protective effect is associated with the inhibition of reactive oxygen species overproduction and the phosphorylation of JNK, p38MAPK, and ERK. nih.gov

Table 1: Effect of Ligustrazine on Key Regulatory Proteins in Stimulated Vascular Smooth Muscle Cells

| Protein/Pathway | Stimulant | Effect of Ligustrazine/Derivative | Finding | Citation |

|---|---|---|---|---|

| ERK Pathway | PDGF-BB | Inhibition of Activation/Phosphorylation | Suppresses signaling pathway integral to proliferation. | spandidos-publications.com, nih.gov |

| p38 MAPK Pathway | PDGF-BB | Inhibition of Activation/Phosphorylation | Interrupts a key signaling cascade for cell growth. | spandidos-publications.com, nih.gov |

| PI3K/AKT Pathway | PDGF-BB | Inhibition of Activation/Phosphorylation | Regulates proliferation and inflammation in PASMCs. | worldscientific.com, nih.gov |

| Cyclin D1/CDK4 | PDGF-BB | Decreased Expression | Delays cell cycle progression from G1 to S phase. | spandidos-publications.com, nih.gov |

| MMP-2 / MMP-9 | PDGF-BB | Decreased Expression | Reduces matrix metalloproteinases involved in migration. | nih.gov |

In Vivo Therapeutic Potential Evaluation in Animal Models

Ligustrazine has demonstrated significant protective effects in various animal models of ischemic stroke and cerebral ischemia-reperfusion (I/R) injury, primarily in rat and mouse models of middle cerebral artery occlusion (MCAO). nih.govnih.gov A systematic review and meta-analysis of 32 preclinical studies concluded that ligustrazine provides a protective effect against cerebral ischemic injury. nih.govresearchgate.netnih.gov

The therapeutic efficacy of ligustrazine in these models was demonstrated by significant improvements in several key outcome measures. nih.govnih.gov Animals treated with ligustrazine showed markedly improved neurological function scores and a reduction in the percentage of cerebral infarction volume. nih.govnih.govresearchgate.net Furthermore, ligustrazine treatment led to a significant decrease in brain water content, a marker of cerebral edema. nih.govnih.govresearchgate.net

The mechanisms underlying these neuroprotective effects are multifaceted. nih.gov Ligustrazine has been shown to mitigate cerebral I/R injury by alleviating the inflammatory response, combating oxidative stress, inhibiting apoptosis, and protecting the blood-brain barrier (BBB). worldscientific.comnih.gov

Anti-inflammatory Effects : Ligustrazine significantly reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.govfrontiersin.org

Antioxidant Activity : The compound positively affects oxidative stress markers by increasing the activity of superoxide (B77818) dismutase (SOD) while decreasing levels of malondialdehyde (MDA), nitric oxide synthase (NOS), and nitric oxide (NO). researchgate.netnih.govfrontiersin.org

Anti-apoptotic Action : Ligustrazine effectively inhibits apoptosis, as evidenced by a reduction in the apoptosis indicator caspase-3. nih.govnih.govresearchgate.net It has also been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. nih.gov

BBB Protection : The integrity of the BBB is better preserved with ligustrazine treatment, indicated by an increased expression of the tight junction protein Claudin-5. nih.govresearchgate.net

Studies using ligustrazine-loaded liposomes in MCAO rat models further confirmed these benefits, showing that the formulation could significantly alleviate cerebral I/R injury by improving neurological scores, reducing infarct volume, and promoting neurogenesis, as indicated by enhanced neuronal markers like doublecortin (DCX) and neuronal nuclei (NeuN). researchgate.net

Table 2: Summary of Ligustrazine's Efficacy in Animal Models of Ischemic Stroke (Meta-Analysis Results)

| Outcome Measure | Effect of Ligustrazine Treatment | Standardized Mean Difference (SMD) [95% CI] | Citation |

|---|---|---|---|

| Neurological Function Score | Significant Improvement | -1.84 [-2.14 to -1.55] | nih.gov, nih.gov |

| Cerebral Infarction (%) | Significant Reduction | -2.97 [-3.58 to -2.36] | nih.gov, nih.gov |

| Brain Water Content | Significant Reduction | -2.37 [-3.63 to -1.12] | nih.gov, nih.gov |

| TNF-α Levels | Significant Reduction | -7.53 [-11.34 to -3.72] | researchgate.net, nih.gov |

| IL-1β Levels | Significant Reduction | -2.65 [-3.87 to -1.44] | researchgate.net, nih.gov |

| SOD Levels | Significant Increase | 4.60 [2.10 to 7.10] | researchgate.net, nih.gov |

| MDA Levels | Significant Reduction | -5.31 [-8.48 to -2.14] | researchgate.net, nih.gov |

| Caspase-3 Expression | Significant Reduction | -5.21 [-7.47 to -2.94] | nih.gov, researchgate.net |

| Claudin-5 Expression | Significant Increase | 7.38 [3.95 to 10.82] | nih.gov, researchgate.net |

Cerebral vasospasm is a major complication following subarachnoid hemorrhage (SAH), leading to delayed cerebral ischemia. physiology.orgresearchgate.net Animal models, particularly SAH models in rats, are used to investigate potential therapies for this condition. physiology.org Research indicates that tetramethylpyrazine (ligustrazine) has therapeutic potential in these models. ontosight.ainih.gov

In an experimental SAH rat model, treatment with tetramethylpyrazine was found to protect against early brain injury. nih.gov The mechanism for this protection involves the modulation of a mitochondrial-dependent apoptotic pathway. nih.gov Specifically, tetramethylpyrazine treatment significantly inhibited the increase of cytoplasmic cytochrome c and Smac, which are key events in the intrinsic apoptosis cascade, and suppressed the activation of caspase-3. nih.gov Other studies have noted that a derivative, tetramethylpyrazine nitrone, can reduce oxidative stress to alleviate cerebral vasospasm in experimental SAH models. researchgate.net

This compound has been evaluated for its therapeutic potential in animal models relevant to Alzheimer's disease (AD), including models of induced amnesia and accelerated aging. nih.gov

The scopolamine-induced amnesia model in rats is widely used to study cognitive deficits and evaluate anti-amnesic efficiency. frontiersin.orgnih.gov In one key study, a transdermal ethosomal system of this compound (LP) was tested for its effect on AD. nih.govnih.gov The results showed that transdermal treatment with the LP ethosomal system completely reversed the memory deficits induced by scopolamine. nih.gov This was quantified using the Morris water maze test, where the escape latency of amnesic rats treated with LP decreased to a level similar to that of normal, healthy rats. nih.gov The biochemical mechanism for this improvement was linked to the compound's antioxidant properties. nih.govnih.govfrontiersin.org LP treatment was found to restore the activities of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and decrease the levels of the lipid peroxidation product malondialdehyde (MDA) in the brain. frontiersin.orgnih.gov

The D-galactose-induced aging model in mice is another relevant model, as chronic administration of D-galactose accelerates senescence and causes a decline in learning and memory. frontiersin.orgnih.gov Studies have shown that ligustrazine, the parent compound of this compound, can significantly improve the learning and memory abilities in D-galactose-induced AD mice. nih.gov This effect is attributed to its ability to attenuate oxidative damage and improve the function of the hippocampal cholinergic system. nih.gov

Table 3: Effect of this compound on Brain Oxidative Stress Markers in Scopolamine-Induced Amnesia Rat Model

| Biomarker | Effect in Amnesic Rats | Effect of LP Treatment | Finding | Citation |

|---|---|---|---|---|

| Superoxide Dismutase (SOD) | Decreased Activity | Restored to normal levels | Enhances antioxidant defense. | nih.gov, frontiersin.org |

| Glutathione Peroxidase (GSH-Px) | Decreased Activity | Restored to normal levels | Boosts antioxidant enzyme activity. | [1, frontiersin.org |

| Malondialdehyde (MDA) | Increased Levels | Reduced to normal levels | Decreases lipid peroxidation and oxidative damage. | nih.gov, frontiersin.org |

Neurodegenerative Disease Models

Neurocognitive Impairment Models (e.g., LPS-induced)

This compound has been investigated for its potential therapeutic effects on neurocognitive impairment in preclinical models, particularly those induced by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is widely used to induce neuroinflammation and subsequent cognitive deficits in animal models, mimicking aspects of human conditions involving brain inflammation. nih.govnih.govspandidos-publications.comscielo.br

In a study utilizing a rat model of LPS-induced neurocognitive impairment, administration of ligustrazine was found to improve spatial learning and memory deficits. nih.gov The underlying mechanism appears to be linked to the modulation of autophagy, a cellular process for degrading and recycling cellular components. nih.govnih.gov Specifically, ligustrazine treatment was shown to activate autophagy by inhibiting the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.gov This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its inhibition can lead to the upregulation of autophagy.

Furthermore, ligustrazine demonstrated anti-inflammatory effects in these models. It was observed to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the cortex and hippocampus of LPS-treated rats. nih.govspandidos-publications.com The upregulation of these cytokines is a hallmark of neuroinflammation and is implicated in the neuronal damage and cognitive dysfunction seen in these models. nih.govscielo.br By suppressing these inflammatory mediators, ligustrazine may help to ameliorate the pathological cascade leading to neurocognitive impairment. nih.govspandidos-publications.comfrontiersin.org

The table below summarizes the key findings from a representative preclinical study on the effects of ligustrazine in an LPS-induced neurocognitive impairment model.

| Model | Key Findings | Mechanism of Action | Reference |

| LPS-induced neurocognitive impairment in rats | Improved spatial learning and memory; Reduced levels of IL-1β and TNF-α in the cortex and hippocampus. | Activated autophagy via inhibition of the PI3K/AKT/mTOR signaling pathway. | nih.gov |

Inflammatory Pathologies Models

The anti-inflammatory properties of ligustrazine have been explored in various preclinical models of inflammatory pathologies. ingentaconnect.compatsnap.com Its mechanism of action often involves the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators. ingentaconnect.compatsnap.comnih.gov

In a rat model of chronic constriction injury (CCI), a model for neuropathic pain which has a significant inflammatory component, ligustrazine treatment was shown to alleviate hypersensitivity to pain. ingentaconnect.com This therapeutic effect was associated with the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway. ingentaconnect.com The JAK/STAT pathway is a critical signaling cascade in cytokine-mediated inflammation. Furthermore, ligustrazine administration led to a significant reduction in the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and interleukin-2 (B1167480) (IL-2), in the CCI rats. ingentaconnect.com

In the context of cerebral ischemic injury, another condition with a strong inflammatory response, ligustrazine has demonstrated protective effects. nih.govresearchgate.net A systematic review and meta-analysis of preclinical studies revealed that ligustrazine significantly reduced inflammatory factors such as TNF-α, IL-1β, and interleukin-6 (IL-6) in animal models of stroke. nih.govresearchgate.net This anti-inflammatory action is believed to be a key component of its neuroprotective effects. nih.gov

The table below presents a summary of the effects of ligustrazine in a preclinical model of inflammatory pain.

| Model | Key Findings | Mechanism of Action | Reference |

| Chronic Constriction Injury (CCI) in rats | Attenuated neuropathic pain. | Inhibited the JAK/STAT3 pathway; Reduced levels of TNF-α, IL-1β, and IL-2. | ingentaconnect.com |

Oncological Process Models

Ligustrazine has been evaluated for its anti-cancer potential in a variety of preclinical cancer models. Research suggests that it may inhibit tumor growth, proliferation, migration, and invasion through multiple mechanisms. nih.govnih.govnih.gov

Ovarian Cancer Models

In in vitro models of ovarian cancer using human ovarian cancer cell lines such as SK-OV-3 and OVCAR-3, ligustrazine has been shown to inhibit cell viability, proliferation, migration, and invasion in a dose-dependent manner. nih.govnih.gov A key mechanism identified in these studies is the regulation of microRNAs (miRNAs), which are small non-coding RNAs that play crucial roles in gene expression. nih.gov

Specifically, ligustrazine was found to significantly upregulate the expression of miR-211 in ovarian cancer cells. nih.govnih.gov The knockdown of miR-211 partially reversed the anti-tumor effects of ligustrazine, suggesting that miR-211 is a critical mediator of its action. nih.gov Furthermore, ligustrazine was observed to inhibit the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties, by regulating miR-211 expression. nih.gov

The table below summarizes the findings of ligustrazine's effects on ovarian cancer cells.

| Model | Key Findings | Mechanism of Action | Reference |

| Human ovarian cancer cell lines (SK-OV-3, OVCAR-3) | Inhibited cell viability, proliferation, migration, and invasion; Inhibited epithelial-mesenchymal transition (EMT). | Upregulated miR-211 expression. | nih.govnih.gov |

Breast Cancer Models

The anti-cancer activity of ligustrazine has also been investigated in preclinical models of breast cancer. In studies using the human breast cancer cell line MDA-MB-231, ligustrazine inhibited cell survival and induced apoptosis, which is programmed cell death. nih.gov This effect was observed to be both dose- and time-dependent. nih.gov

In vivo studies using subcutaneous xenograft tumors in nude mice further corroborated these findings. nih.gov The administration of ligustrazine was found to substantially inhibit tumor growth, indicating its potential to suppress the proliferation of breast cancer cells in a living organism. nih.gov The induction of apoptosis was identified as a key mechanism for its anti-tumor effects in these models. nih.gov

The table below provides an overview of the research findings on ligustrazine in breast cancer models.

| Model | Key Findings | Mechanism of Action | Reference |

| Human breast cancer cell line (MDA-MB-231) and xenograft mouse model | Inhibited cell survival and proliferation; Induced apoptosis; Inhibited tumor growth in vivo. | Induced apoptotic cell death. | nih.gov |

Fibrotic Condition Models

Ligustrazine has demonstrated significant anti-fibrotic effects in various preclinical models of fibrotic conditions, which are characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. nih.govthno.orgnih.govnih.gov

Anti-fibrosis Studies

The anti-fibrotic potential of ligustrazine has been studied in models of pulmonary, hepatic, and cardiac fibrosis.

In a mouse model of paraquat-induced pulmonary fibrosis , ligustrazine was found to ameliorate lung fibrosis by increasing lung cell autophagy. nih.gov The mechanism involved the inhibition of the PI3K/Akt/mTOR and hedgehog signaling pathways. nih.gov Ligustrazine was also shown to scavenge reactive oxygen species (ROS), which are known to promote lung cell apoptosis and reduce autophagy in alveolar epithelial cells. nih.gov

In models of hepatic fibrosis , such as that induced by carbon tetrachloride (CCl4) in rats, ligustrazine has been shown to improve liver fibrosis and vascular remodeling. thno.orgnih.gov It was found to suppress the pericyte functions of hepatic stellate cells (HSCs), which are key cells in the development of liver fibrosis. thno.org This effect was mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and the subsequent transrepression of hypoxia-inducible factor-1α (HIF-1α). thno.org Other studies have shown that ligustrazine can inhibit HSC activation by interfering with pro-fibrogenic pathways and protect hepatocytes. thno.orgnih.gov Furthermore, in combination with paeonol, ligustrazine was shown to mitigate hepatic fibrosis by disrupting the mitochondrial integrity of HSCs. nih.gov

In the context of cardiac fibrosis , a common feature in many cardiovascular diseases, ligustrazine has shown protective effects. In a rat model of myocardial infarction, ligustrazine treatment was associated with decreased collagen deposition and myocardial fibrosis. cityu.edu.hksciltp.com A nano-delivery system for ligustrazine was also shown to ameliorate myocardial fibrosis in a doxorubicin-induced cardiomyopathy mouse model. nih.gov

The table below summarizes the anti-fibrotic effects of ligustrazine across different organ systems.

| Model | Organ System | Key Findings | Mechanism of Action | Reference |

| Paraquat-induced fibrosis in mice | Pulmonary | Ameliorated lung fibrosis. | Increased lung cell autophagy by inhibiting PI3K/Akt/mTOR and hedgehog signaling. | nih.gov |

| Carbon tetrachloride (CCl4)-induced fibrosis in rats | Hepatic | Improved liver fibrosis and vascular remodeling. | Suppressed pericyte functions of hepatic stellate cells via PPARγ activation and HIF-1α transrepression. | thno.org |

| Myocardial infarction in rats | Cardiac | Decreased myocardial fibrosis. | Not explicitly detailed in the provided context. | cityu.edu.hksciltp.com |

| Doxorubicin-induced cardiomyopathy in mice | Cardiac | Ameliorated myocardial fibrosis. | Not explicitly detailed in the provided context. | nih.gov |

Postoperative Peritoneal Adhesion Models

Ligustrazine, the active component of this compound, has demonstrated significant efficacy in preclinical models of postoperative peritoneal adhesion (PPA). nih.gov In rat models where abdominal adhesions were induced by scraping the cecum, administration of ligustrazine markedly reduced the severity of adhesions. nih.gov This effect is attributed to its ability to inhibit inflammation and regulate the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. nih.gov

The formation of PPA is a complex process involving inflammation, fibrin (B1330869) deposition, and tissue remodeling. nih.gov Following surgical trauma, peritoneal mesothelial cells (PMCs) are injured, triggering an inflammatory cascade and the release of various profibrotic cytokines. nih.govresearchgate.net Hypoxia, a common condition in the postsurgical microenvironment, further exacerbates this response by inducing the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in peritoneal injury. nih.govresearchgate.net

Studies have elucidated that ligustrazine exerts its anti-adhesion effects through multiple mechanisms. It has been shown to suppress the functions of hypoxia-induced PMCs by limiting the production of profibrotic cytokines like Vascular Endothelial Growth Factor (VEGF) and Connective Tissue Growth Factor (CTGF). nih.gov Furthermore, it inhibits the expression of molecules associated with cell migration and adhesion, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov

One of the key molecular mechanisms involves the activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). nih.gov Molecular docking studies have confirmed that ligustrazine directly binds to PPAR-γ. nih.govnih.gov This activation of PPAR-γ leads to the transrepression of HIF-1α in a Silencing Mediator for Retinoid and Thyroid-hormone receptors (SMRT)-dependent manner, thereby mitigating the downstream effects of hypoxia. nih.govnih.gov

In rat models, ligustrazine treatment has been observed to decrease the serum levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in a dose-dependent manner. nih.gov Concurrently, it reduces the expression of TGF-β1 and CTGF in the peritoneal fluid. nih.gov At a cellular level, ligustrazine attenuates the TGF-β1-induced upregulation of fibronectin (FN) and CTGF in rat peritoneal mesothelial cells (RPMC). nih.gov It also inhibits the phosphorylation of Smad2/3 while increasing the levels of the inhibitory Smad7, effectively blocking the TGF-β/Smad signaling pathway. nih.govrevistachirurgia.ro

To improve its therapeutic potential, novel drug delivery systems have been explored. Ligustrazine nanoparticles (LN), formulated with polylactic acid (PLA), have shown sustained release and enhanced tissue penetration in rodent models of PPA. nih.govnih.govgenscript.com These nanoparticles have been found to effectively prevent adhesion formation by reducing collagen fiber accumulation and downregulating the expression of Toll-like receptor 4 (TLR4), Myeloid differentiation primary response 88 (MyD88), and Nuclear factor-kappa B (NF-κB), thereby maintaining the balance between T helper 1 (Th1) and T helper 2 (Th2) immune responses. nih.govresearchgate.net

Table 1: Effects of Ligustrazine on Key Molecules in Postoperative Peritoneal Adhesion Models

| Molecule | Effect of Ligustrazine | Model System |

|---|---|---|

| Adhesion Score | Significantly reduced | Rat cecal abrasion model nih.govnih.gov |

| IL-1β, IL-6, TNF-α (serum) | Decreased | Rat cecal abrasion model nih.gov |

| TGF-β1, CTGF (peritoneal fluid) | Decreased | Rat cecal abrasion model nih.gov |

| VEGF, CTGF (PMCs) | Production restricted | Hypoxia-induced rat and human PMCs nih.gov |

| VCAM-1, ICAM-1 (PMCs) | Expression inhibited | Hypoxia-induced rat and human PMCs nih.gov |

| p-Smad2/3 (RPMCs) | Expression inhibited | TGF-β1-stimulated RPMCs nih.gov |

| Smad7 (RPMCs) | Level increased | TGF-β1-stimulated RPMCs nih.gov |

| TLR4, MyD88, NF-κB | Expression downregulated | Rat PPA model researchgate.net |

| PPAR-γ | Activated | Hypoxia-induced PMCs nih.gov |

Gynecological Disorder Models

Preeclampsia Models

Information on the preclinical pharmacological investigations of this compound efficacy in preeclampsia models was not found in the search results.

Endometriosis Models

Ligustrazine, also known as tetramethylpyrazine (TMP), has shown therapeutic potential in preclinical models of endometriosis. tandfonline.comimrpress.com Endometriosis is a chronic inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to pain and infertility. tandfonline.com

In a rat model of endometriosis, treatment with ligustrazine was found to repress the activation of the NLRP3 inflammasome and subsequent pyroptosis. tandfonline.com This was evidenced by a significant decrease in the expression of NLRP3, ASC, cleaved-caspase-1, and GSDMD-N, key components of the inflammasome pathway. tandfonline.com Consequently, the serum levels of the pro-inflammatory cytokines IL-1β and IL-18 were also reduced in the ligustrazine-treated rats compared to the endometriosis model group. tandfonline.com

The pathogenesis of endometriosis involves an imbalance between cell proliferation and apoptosis in the ectopic endometrial tissue. imrpress.com Ligustrazine has been shown to address this by promoting apoptosis. imrpress.com Studies have reported that ligustrazine decreases the expression of the anti-apoptotic factor Bcl-2 while increasing the expression of the pro-apoptotic factors Bax and Bad. imrpress.com Furthermore, it elevates the expression of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively. imrpress.com

Inflammation plays a crucial role in the development and progression of endometriosis. imrpress.com Ligustrazine has been demonstrated to modulate the inflammatory microenvironment. imrpress.com It enhances the phagocytic activity of peritoneal macrophages and increases the expression of the nuclear factor-κB (NF-κB) inhibitor, IκBα, in the ectopic endometrial tissue of rat models. imrpress.com This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. imrpress.com Additionally, ligustrazine can inhibit the expression of cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and aromatase P450, thereby blocking the local production of estrogen (E2) and inhibiting the growth of endometriotic cells. imrpress.com

Table 2: Effects of Ligustrazine in Endometriosis Models

| Target | Effect of Ligustrazine | Model System |

|---|---|---|

| NLRP3, ASC, Cleaved-caspase-1, GSDMD-N | Expression decreased | Rat endometriosis model tandfonline.com |

| IL-1β, IL-18 (serum) | Levels decreased | Rat endometriosis model tandfonline.com |

| Bcl-2 | Expression decreased | Rat endometriosis model imrpress.com |

| Bax, Bad, Caspase-3, Caspase-9 | Expression increased | Rat endometriosis model imrpress.com |

| IκBα | Expression increased | Rat endometriosis model imrpress.com |

| TNF-α, IL-1β (ectopic tissue) | Expression decreased | Rat endometriosis model imrpress.com |

| COX-2, PGE2, Aromatase P450 | Expression inhibited | In vitro studies imrpress.com |

Pulmonary Vascular Disease Models (e.g., Pulmonary Arterial Hypertension)

Information on the preclinical pharmacological investigations of this compound efficacy in pulmonary vascular disease models was not found in the search results.

Hepatic Pathological Models (e.g., Hepatic Preneoplasia)

Information on the preclinical pharmacological investigations of this compound efficacy in hepatic pathological models was not found in the search results.

Cutaneous Lesion Models (e.g., Pressure Sores)

Information on the preclinical pharmacological investigations of this compound efficacy in cutaneous lesion models was not found in the search results.

Pain Modulation and Anesthesia Potentiation Studies

Preclinical research has explored the efficacy of this compound and its parent compound, ligustrazine (also known as tetramethylpyrazine), in modulating pain and potentiating the effects of anesthetic agents. These investigations have utilized various animal models to elucidate the compound's analgesic properties and its interactions with anesthetics.

Pain Modulation Findings

Ligustrazine has demonstrated notable analgesic effects across several preclinical models of pain, including neuropathic and inflammatory pain states.

In a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, administration of ligustrazine has been shown to significantly alleviate pain-like behaviors. ingentaconnect.com One study found that daily intraperitoneal injections of ligustrazine (100 mg/kg) for 14 days after CCI surgery led to a significant increase in both the mechanical withdrawal threshold (MWT) and the paw withdrawal thermal latency (PWTL), indicating a reduction in mechanical and thermal hypersensitivity. ingentaconnect.com By day 14, the ligustrazine-treated group showed a marked improvement in pain thresholds compared to the untreated CCI group. ingentaconnect.com The mechanism for this effect is believed to involve the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway in the spinal cord. ingentaconnect.com Ligustrazine treatment was found to reduce the elevated levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-2, as well as the phosphorylation of STAT3 in the spinal cord of CCI rats. ingentaconnect.com

Another study investigating neuropathic pain in a CCI model in Sprague-Dawley rats found that tetramethylpyrazine (TMP) treatment could inhibit the primary afferent transmission of pain signals mediated by the P2X₃ receptor. nih.gov In this study, rats with CCI exhibited lower mechanical withdrawal thresholds and thermal withdrawal latencies, which were significantly improved in the group treated with TMP. nih.gov

Further research has highlighted the efficacy of ligustrazine in other pain models. Studies have shown that ligustrazine can effectively reverse carrageenan-induced inflammatory pain and incisional pain. nih.gov In a mouse model of traumatic brain injury (TBI), tetramethylpyrazine was found to significantly attenuate periorbital hypersensitivity, a form of chronic pain that can result from TBI. d-nb.info The analgesic effect in this model was associated with the attenuation of neuroinflammation, including the activation of microglia and astrocytes, and a reduction in the levels of substance P and other pro-inflammatory cytokines. d-nb.info

The following table summarizes the findings from preclinical studies on the pain-modulating effects of ligustrazine/tetramethylpyrazine.

| Pain Model | Animal Model | Key Findings | Putative Mechanism of Action | Reference |

| Neuropathic Pain (CCI) | Rat | Increased Mechanical Withdrawal Threshold (MWT) and Paw Withdrawal Thermal Latency (PWTL). | Inhibition of JAK/STAT3 pathway; reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-2). | ingentaconnect.com |

| Neuropathic Pain (CCI) | Rat | Increased MWT and Thermal Withdrawal Latency (TWL). | Inhibition of primary afferent transmission mediated by P2X₃ receptors. | nih.gov |

| Inflammatory Pain | Rat/Mouse | Reversal of carrageenan-induced inflammatory pain and incisional pain. | Anti-inflammatory effects. | nih.gov |

| Traumatic Brain Injury-Induced Pain | Mouse | Attenuated periorbital hypersensitivity. | Attenuation of neuroinflammation (microglia and astrocyte activation) and reduction of substance P. | d-nb.info |

Anesthesia Potentiation Studies